2-环丙基-N-[(3-乙基-1,2-噁唑-5-基)甲基]-4-甲基-6-甲硫基嘧啶-5-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a cyclopropyl group, an oxazole ring, a pyrimidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. For example, oxazole derivatives are often synthesized using a variety of methods including cyclodehydration of amides or condensation reactions .Molecular Structure Analysis
The compound contains a 5-membered oxazole ring, which is a heterocyclic compound containing one oxygen atom and one nitrogen atom. The presence of the oxazole ring can significantly influence the compound’s chemical reactivity and potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could impact the compound’s solubility, boiling point, and stability .科学研究应用
嘧啶衍生物的合成和应用
合成新衍生物:合成嘧啶衍生物是为了评估它们在药物化学中的潜力,特别是它们的抗炎、镇痛和抗菌活性。例如,探索合成新的嘧啶衍生物以用于治疗炎症和疼痛,以及它们的抗菌特性(Z. M. Nofal 等人,2011 年;E. A. Bakhite 等人,2004 年)。
抗癌和抗脂氧合酶剂:合成并评估了新型吡唑并嘧啶衍生物的抗癌和抗 5-脂氧合酶活性,证明了基于嘧啶的化合物在开发新治疗剂中的潜力(A. Rahmouni 等人,2016 年)。
抗病毒活性:某些嘧啶衍生物已显示出作为抗病毒剂的希望,表明这些化合物可以表现出广泛的生物活性。例如,已发现 6-[2-(膦酰甲氧基)烷氧基]嘧啶可抑制疱疹病毒和逆转录病毒的复制,突出了嘧啶衍生物在抗病毒药物开发中的潜力(A. Holý 等人,2002 年)。
对映选择性过程:开发用于制备 CGRP 受体抑制剂的对映选择性过程展示了嘧啶衍生物在解决特定药理学靶标中的应用,进一步强调了这些化合物在治疗剂合成中的重要性(Reginald O. Cann 等人,2012 年)。
作用机制
未来方向
属性
IUPAC Name |
2-cyclopropyl-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-4-11-7-12(22-20-11)8-17-15(21)13-9(2)18-14(10-5-6-10)19-16(13)23-3/h7,10H,4-6,8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJECVFVUADZUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CNC(=O)C2=C(N=C(N=C2SC)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。